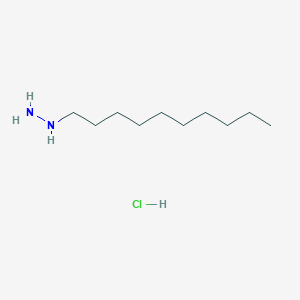
Decylhydrazinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decylhydrazinehydrochloride is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a decyl group attached to a hydrazine moiety, which is further combined with hydrochloride
準備方法
Synthetic Routes and Reaction Conditions
Decylhydrazinehydrochloride can be synthesized through the reaction of decylhydrazine with hydrochloric acid. The general synthetic route involves the following steps:
Preparation of Decylhydrazine: Decylamine is reacted with hydrazine hydrate under controlled conditions to form decylhydrazine.
Formation of this compound: Decylhydrazine is then treated with hydrochloric acid to yield this compound.
The reaction conditions typically involve maintaining a specific temperature and pH to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
化学反応の分析
Types of Reactions
Decylhydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The decyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decylhydrazine oxides, while substitution reactions can produce various decyl-substituted hydrazine derivatives.
科学的研究の応用
Decylhydrazinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of decylhydrazinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of hydrazone derivatives, which can interact with enzymes and other proteins, altering their function and activity.
類似化合物との比較
Similar Compounds
- Hydrazine dihydrochloride
- Benzylhydrazine hydrochloride
- Cyclohexylhydrazine hydrochloride
Uniqueness
Decylhydrazinehydrochloride is unique due to the presence of the decyl group, which imparts specific physicochemical properties and biological activities. Compared to other hydrazine derivatives, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
生物活性
Decylhydrazinehydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C10H25ClN2 |
| Molecular Weight | 208.77 g/mol |
| IUPAC Name | decylhydrazine; hydrochloride |
| InChI Key | YDSDREDXERGPTR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCNN.Cl |
Synthesis
This compound can be synthesized through a two-step process:
- Synthesis of Decylhydrazine : Decylamine reacts with hydrazine hydrate under controlled conditions.
- Formation of this compound : The resulting decylhydrazine is treated with hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. It interacts with various biological molecules, leading to modifications that can alter enzyme functions and cellular pathways. The compound forms hydrazone derivatives, which may interact with proteins and enzymes, affecting their activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, demonstrating the potential to inhibit growth and viability.
Anticancer Properties
This compound has shown promise in anticancer research. In vitro studies indicate that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .
Case Studies and Research Findings
- Anticancer Activity : A study highlighted that derivatives of decylhydrazine exhibited cytotoxic effects on cancer cell lines, including HeLa and HepG2 cells, with IC50 values indicating effective inhibition of cell growth .
- Mechanisms of Action in Cancer Cells : Research demonstrated that decylhydrazine derivatives could induce apoptosis via caspase activation and mitochondrial pathway modulation. For instance, compounds derived from decylhydrazine were found to significantly increase ROS levels in treated cells, leading to cell membrane damage and subsequent apoptosis .
- Antimicrobial Efficacy : Another study reported the compound's effectiveness against Gram-positive bacteria, showing a minimum inhibitory concentration (MIC) that suggests potential for development into an antimicrobial agent.
Comparative Analysis with Similar Compounds
This compound can be compared with other hydrazine derivatives such as:
| Compound | Unique Features |
|---|---|
| Hydrazine dihydrochloride | Basic hydrazine structure |
| Benzylhydrazine hydrochloride | Aromatic substitution enhances solubility |
| Cyclohexylhydrazine hydrochloride | Cyclic structure influences biological activity |
Decylhydrazine's unique decyl group confers specific physicochemical properties that may enhance its biological efficacy compared to other derivatives.
特性
分子式 |
C10H25ClN2 |
|---|---|
分子量 |
208.77 g/mol |
IUPAC名 |
decylhydrazine;hydrochloride |
InChI |
InChI=1S/C10H24N2.ClH/c1-2-3-4-5-6-7-8-9-10-12-11;/h12H,2-11H2,1H3;1H |
InChIキー |
YDSDREDXERGPTR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCNN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















